DL-3-Phenylserine hydrate DL-3-Phenylserine hydrate
Brand Name: Vulcanchem
CAS No.: 207605-47-8
VCID: VC20819175
InChI: InChI=1S/C9H11NO3.H2O/c10-7(9(12)13)8(11)6-4-2-1-3-5-6;/h1-5,7-8,11H,10H2,(H,12,13);1H2
SMILES: C1=CC=C(C=C1)C(C(C(=O)O)N)O.O
Molecular Formula: C9H13NO4
Molecular Weight: 199.2 g/mol

DL-3-Phenylserine hydrate

CAS No.: 207605-47-8

Cat. No.: VC20819175

Molecular Formula: C9H13NO4

Molecular Weight: 199.2 g/mol

* For research use only. Not for human or veterinary use.

DL-3-Phenylserine hydrate - 207605-47-8

Specification

CAS No. 207605-47-8
Molecular Formula C9H13NO4
Molecular Weight 199.2 g/mol
IUPAC Name 2-amino-3-hydroxy-3-phenylpropanoic acid;hydrate
Standard InChI InChI=1S/C9H11NO3.H2O/c10-7(9(12)13)8(11)6-4-2-1-3-5-6;/h1-5,7-8,11H,10H2,(H,12,13);1H2
Standard InChI Key DUGXBGWTWDCGNP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C(C(=O)O)N)O.O
Canonical SMILES C1=CC=C(C=C1)C(C(C(=O)O)N)O.O

Introduction

Chemical Identity and Structural Characteristics

Basic Identification Parameters

DL-3-Phenylserine hydrate is identified by several key parameters that establish its chemical identity in scientific and commercial contexts. The compound is officially registered with CAS number 207605-47-8, distinguishing it from its anhydrous counterpart . This hydrated form has a molecular weight of 199.20 g/mol (compared to 181.19 g/mol for the anhydrous form) due to the additional water molecule in its structure .

Nomenclature and Synonyms

The compound is known by several systematic and common names in scientific literature and commercial catalogs:

Systematic NamesCommon Names and Synonyms
2-amino-3-hydroxy-3-phenylpropanoic acid;hydrateDL-threo-3-Phenylserine hydrate
beta-hydroxy-DL-phenylalanine hydrateDL-3-Phenylserine hydrate
Phenylalanine, beta-hydroxy-, hydrate (9CI)3-phenyl-L-serine hydrate

The "DL" prefix indicates that the compound exists as a racemic mixture of both D and L stereoisomers, while "threo" refers to the specific stereochemical configuration of substituents on adjacent carbon atoms . This nomenclature is essential for distinguishing this compound from related amino acid derivatives.

Structural Features and Molecular Configuration

DL-3-Phenylserine hydrate possesses several important structural characteristics:

  • A phenyl ring attached to the β-carbon (C3) position

  • A hydroxyl group at the β-carbon, creating a secondary alcohol functionality

  • An amino group at the α-carbon (C2)

  • A carboxylic acid group also at the α-carbon

  • A water molecule incorporated into the crystal structure

The parent compound (without the water of hydration) is (2S)-2-amino-3-hydroxy-3-phenylpropanoic acid or 3-phenyl-DL-serine, with the hydrated form maintaining the same core structure but incorporating a water molecule . The molecular structure contains 14 heavy atoms, 3 rotatable bonds, and features specific stereochemistry at the alpha carbon .

Physical and Chemical Properties

Physical Characteristics

DL-3-Phenylserine hydrate presents as a solid at room temperature with well-defined physical properties that are important for both research and practical applications . These properties are summarized in the following table:

PropertyValueSource
Physical State (20°C)Solid
Melting Point186°C
Molecular Weight199.20 g/mol
LogP0.767
Hydrogen Bond Donor Count4
Hydrogen Bond Acceptor Count5
Rotatable Bond Count3
Complexity178

The moderate LogP value of 0.767 indicates a slightly hydrophilic compound, consistent with the presence of polar functional groups (carboxylic acid, amine, and hydroxyl) that can participate in hydrogen bonding .

Chemical Identifiers and Descriptors

For database and computational purposes, the compound is described by several technical identifiers:

  • InChI Key: DUGXBGWTWDCGNP-UHFFFAOYSA-N

  • InChI Code: InChI=1S/C9H11NO3.H2O/c10-7(9(12)13)8(11)6-4-2-1-3-5-6;/h1-5,7-8,11H,10H2,(H,12,13);1H2

  • SMILES: C1=CC=C(C=C1)C(C@@HN)O.O

These structural identifiers are crucial for unambiguous chemical identification in databases and computational chemistry applications.

FormTemperatureStability PeriodSource
Powder-20°C3 years
Powder4°C2 years
In solvent-80°C6 months
In solvent-20°C1 month
General storageRoom temperature, cool and dryLong-term

These storage recommendations suggest that while the compound has reasonable stability at room temperature, optimal preservation of purity requires refrigeration or freezing, particularly for long-term storage or when in solution .

Chemical Reactivity and Functional Properties

Reactive Centers

DL-3-Phenylserine hydrate contains several reactive functional groups that define its chemical behavior:

The carboxylic acid group (-COOH) can participate in esterification reactions and can be deprotonated to form salts. The primary amine (-NH2) can undergo nucleophilic substitution reactions, form amides, or participate in peptide bond formation. This makes the compound valuable in peptide synthesis applications . The secondary alcohol group (-OH) at the beta position can be oxidized, esterified, or serve as a leaving group in elimination reactions.

Acid-Base Properties

As an amino acid derivative, DL-3-Phenylserine hydrate exhibits amphoteric behavior, functioning as both an acid and a base depending on pH conditions. The carboxylic acid group can donate a proton, while the amino group can accept one, creating a zwitterionic form at its isoelectric point. This property is fundamental to its behavior in aqueous solutions and biological systems.

Stereochemistry

The "DL" designation indicates that the compound exists as a racemic mixture of both D and L enantiomers. The term "threo" in its name refers to the relative configuration of the hydroxyl and amino groups on adjacent carbon atoms, specifically indicating a configuration similar to that found in the amino acid threonine . This stereochemical information is crucial for understanding its three-dimensional structure and potential biological activities.

Applications and Research Relevance

Peptide Synthesis Applications

The primary documented application of DL-3-Phenylserine hydrate is as a reagent for peptide synthesis . Its unique structure, with the phenyl group at the beta position and hydroxyl functionality, makes it valuable for creating peptides with specific structural and functional characteristics. The compound is classified as part of the "Reagents for Peptide Synthesis" product family in commercial catalogs .

Structural Relationship to Other Compounds

Relationship to Natural Amino Acids

DL-3-Phenylserine hydrate is structurally related to both phenylalanine and serine, combining elements of both natural amino acids. The phenyl group characteristic of phenylalanine is present, but with the addition of a hydroxyl group at the beta position characteristic of serine. This makes it an interesting hybrid structure with potential unique properties compared to either parent amino acid.

Comparison to Related Compounds

The compound is directly related to its anhydrous form, 3-phenylserine (CAS: 69-96-5), with the primary difference being the incorporation of a water molecule in the crystal structure . Other related compounds include:

  • L-threo-3-Phenylserine (the specific L-enantiomer)

  • beta-Phenylserine (a more general name for the compound class)

  • (2S)-2-Amino-3-hydroxy-3-phenylpropanoic acid (the systematic name for the L-enantiomer)

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